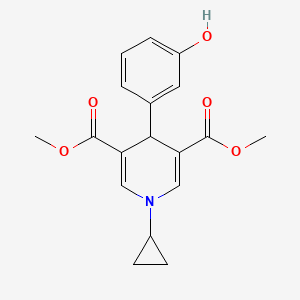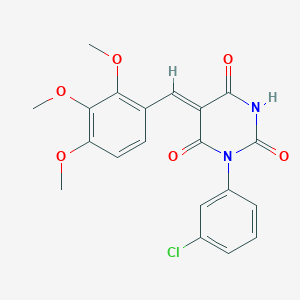![molecular formula C25H16F3N3OS2 B11081109 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B11081109.png)
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diphenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE is a complex organic compound that incorporates a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE typically involves multiple steps. The starting materials often include pyridine derivatives, thiophene, and trifluoromethyl compounds. The synthetic route may involve:
Formation of the pyridine ring: This can be achieved through cyclization reactions.
Introduction of the cyano group: This is often done via nucleophilic substitution reactions.
Attachment of the thiophene and trifluoromethyl groups: These steps may involve electrophilic aromatic substitution reactions.
Formation of the final compound: This involves coupling the intermediate with diphenylacetamide under appropriate conditions.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE can undergo various chemical reactions:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine or the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various acids or bases for hydrolysis.
Wissenschaftliche Forschungsanwendungen
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic cells.
Biological Research: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE involves its interaction with specific molecular targets. For example, in cancer cells, it may inhibit key enzymes involved in DNA replication or repair, leading to cell death. The cyano and trifluoromethyl groups enhance its binding affinity to these targets, while the thiophene group may facilitate its entry into cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridine derivatives with cyano, thiophene, and trifluoromethyl substitutions. These compounds may share some properties but differ in their specific applications and effectiveness. For example:
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-METHYLPYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE: Similar structure but with a methyl group instead of trifluoromethyl, which may affect its electronic properties and reactivity.
2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-METHYLACETAMIDE: Similar structure but with a methyl group on the acetamide, which may influence its biological activity.
The uniqueness of 2-{[3-CYANO-6-(THIOPHEN-2-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-NN-DIPHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct electronic and steric properties, making it particularly effective in its applications.
Eigenschaften
Molekularformel |
C25H16F3N3OS2 |
|---|---|
Molekulargewicht |
495.5 g/mol |
IUPAC-Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N,N-diphenylacetamide |
InChI |
InChI=1S/C25H16F3N3OS2/c26-25(27,28)20-14-21(22-12-7-13-33-22)30-24(19(20)15-29)34-16-23(32)31(17-8-3-1-4-9-17)18-10-5-2-6-11-18/h1-14H,16H2 |
InChI-Schlüssel |
RMILEXCXCAPIPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=C(C(=CC(=N3)C4=CC=CS4)C(F)(F)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({5-[(4-tert-butylphenoxy)methyl]-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(naphthalen-1-yl)acetamide](/img/structure/B11081034.png)
![Ethyl 6-ethyl-2-{[(2-methoxyphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11081040.png)

![methyl 2-{[(2E)-3-{3-bromo-4-[(4-chlorobenzyl)oxy]phenyl}-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B11081051.png)
![N-[4-(difluoromethoxy)phenyl]-2-(3-methyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B11081064.png)
![(2Z)-N-(2-methylphenyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11081065.png)


![11-(thiophen-2-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11081077.png)
![(2Z)-3-(3,4-dimethoxybenzyl)-N-(4-fluorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11081082.png)
![N-[3-(5-Bromo-3-nitro-1H-1,2,4-triazol-1-YL)adamantan-1-YL]acetamide](/img/structure/B11081083.png)
![(4-{2-oxo-4-[(phenylcarbonyl)amino]pyrimidin-1(2H)-yl}-1,3-dioxolan-2-yl)methyl benzoate](/img/structure/B11081084.png)
![(2Z)-3-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)imino]-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11081088.png)
![3-nitro-4-(pyrrolidin-1-yl)-N-[2-(2,2,2-trifluoroethoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11081102.png)
